molecular formula C11H14N2O3 B13608830 2-Nitro-4-piperidin-3-ylphenol

2-Nitro-4-piperidin-3-ylphenol

Cat. No.: B13608830
M. Wt: 222.24 g/mol
InChI Key: OLYTYHXZKRUJAS-UHFFFAOYSA-N
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Description

2-Nitro-4-piperidin-3-ylphenol is a compound that features a nitro group, a piperidine ring, and a phenol group This compound is of interest due to its unique structure, which combines the properties of nitro compounds, piperidine derivatives, and phenolic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-hydroxyacetophenone to form 2-nitro-4-hydroxyacetophenone, which is then subjected to a Mannich reaction with formaldehyde and piperidine to yield 2-Nitro-4-piperidin-3-ylphenol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-piperidin-3-ylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-4-piperidin-3-ylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-4-piperidin-3-ylphenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes. The phenolic group can participate in redox reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-nitro-4-piperidin-3-ylphenol

InChI

InChI=1S/C11H14N2O3/c14-11-4-3-8(6-10(11)13(15)16)9-2-1-5-12-7-9/h3-4,6,9,12,14H,1-2,5,7H2

InChI Key

OLYTYHXZKRUJAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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